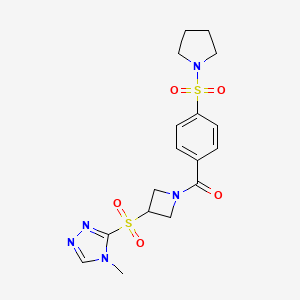![molecular formula C24H28N4O2S B2636726 N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-93-8](/img/no-structure.png)
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, exhibiting broad-spectrum antimicrobial and potent anticonvulsant activities. This research highlights the versatility of thioxoquinazolinone derivatives in treating infections and seizures, marking a significant contribution to medicinal chemistry (Rajasekaran et al., 2013).
Synthesis and Crystallographic Studies
Kovalenko et al. (2019) detailed the synthesis and structural analysis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Their work provided insights into the compound's crystal structure and intermolecular interactions, contributing to the field of organic chemistry and drug design processes (Kovalenko et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds in developing new treatments for inflammation and pain (Abu-Hashem et al., 2020).
Antibacterial and Antifungal Properties
Helal et al. (2013) reported the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives with significant antibacterial and antifungal activities. Their findings contribute to the search for new antimicrobial agents, crucial in addressing the growing concern of drug-resistant microbial strains (Helal et al., 2013).
Anticonvulsant Agents
Research by Archana, Srivastava, and Kumar (2002) into thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones presented compounds with promising anticonvulsant activity. Their work expands the pharmacological application of quinazolinone derivatives in neurological disorders (Archana et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid, followed by the condensation of the resulting product with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.", "Starting Materials": [ "3-methoxybenzaldehyde", "4-aminocyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide.", "Step 2: Condensation of N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde in the presence of acetic acid to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide.", "Step 3: Reduction of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide with sodium borohydride in methanol to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide." ] } | |
Número CAS |
689265-93-8 |
Fórmula molecular |
C24H28N4O2S |
Peso molecular |
436.57 |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-6-4-5-17(13-19)15-26-23(29)18-11-9-16(10-12-18)14-25-22-20-7-2-3-8-21(20)27-24(31)28-22/h2-8,13,16,18H,9-12,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
Clave InChI |
RATWBJLBGUUSKO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



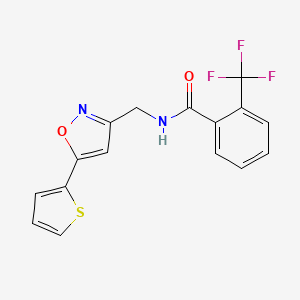
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)
![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)
![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)
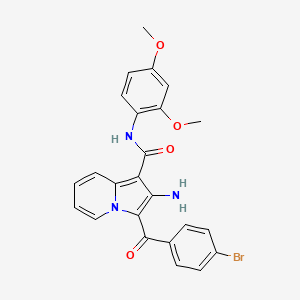
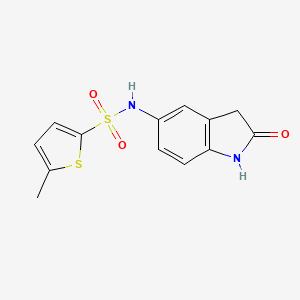


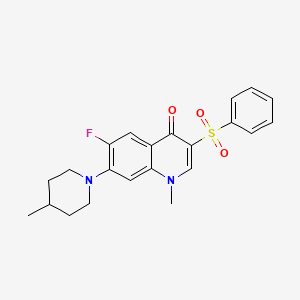
![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)
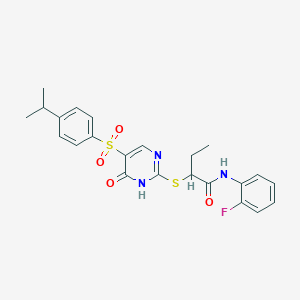
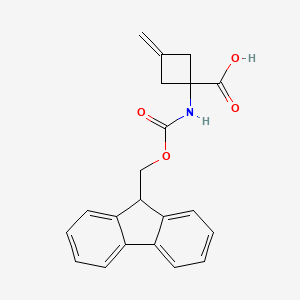
![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)
